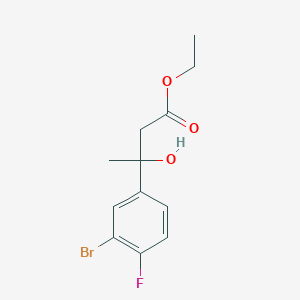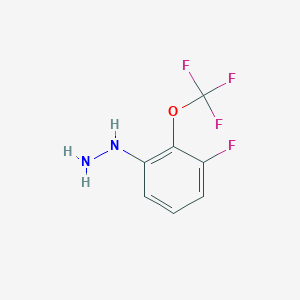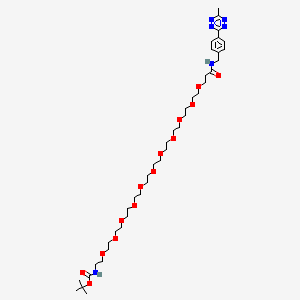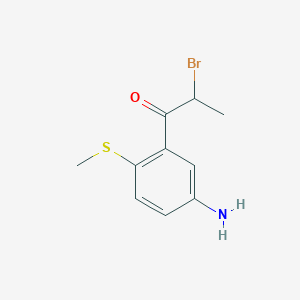
3-Aminopyridine-D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopyridine-D6 is a deuterated form of 3-Aminopyridine, where six hydrogen atoms are replaced by deuterium. This compound is a derivative of pyridine, an aromatic heterocyclic organic compound. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it valuable in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Aminopyridine-D6 can be synthesized through several methods. One common method involves the Hofmann rearrangement of nicotinamide with sodium hypobromite, which is prepared in situ by the reaction of sodium hydroxide and bromine at 70°C . This reaction yields 3-Aminopyridine, which can then be deuterated to obtain this compound.
Industrial Production Methods
For industrial production, the process involves the same Hofmann rearrangement but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product undergoes several purification steps, including recrystallization and drying, to achieve the desired isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Aminopyridine-D6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form different aminopyridine derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions include various substituted pyridines, aminopyridines, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
3-Aminopyridine-D6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Aminopyridine-D6 involves its interaction with various molecular targets. In biological systems, it can act as a potassium channel blocker, affecting the flow of potassium ions across cell membranes. This action can influence neuronal excitability and has been studied in the context of neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyridine: Another isomer with similar properties but different reactivity and applications.
4-Aminopyridine: Known for its use in treating neurological conditions like multiple sclerosis.
3,4-Diaminopyridine: Used in the treatment of Lambert-Eaton myasthenic syndrome
Uniqueness
3-Aminopyridine-D6 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques like mass spectrometry and NMR spectroscopy. This isotopic labeling allows for more precise tracking and analysis of the compound in various research applications .
Eigenschaften
Molekularformel |
C5H6N2 |
|---|---|
Molekulargewicht |
100.15 g/mol |
IUPAC-Name |
N,N,2,4,5,6-hexadeuteriopyridin-3-amine |
InChI |
InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2/i1D,2D,3D,4D/hD2 |
InChI-Schlüssel |
CUYKNJBYIJFRCU-UDDMDDBKSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])N([2H])[2H])[2H] |
Kanonische SMILES |
C1=CC(=CN=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[4,5]thieno[3,2-k]phenanthridine](/img/structure/B14040297.png)


![(2S,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B14040318.png)



![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B14040338.png)


![4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one](/img/structure/B14040355.png)


![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol](/img/structure/B14040378.png)
